tert-Butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. While the specific structure for “tert-Butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate” is not available, the structure of a related compound, tert-Butyl carbamate, is available and it has a molecular weight of 117.1463 .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. While specific reactions for “tert-Butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate” are not available, related compounds such as amides and anhydrides undergo various reactions such as hydrolysis under acidic or basic conditions, and reduction to amines .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its solubility, boiling point, melting point, and reactivity. While specific properties for “tert-Butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate” are not available, related compounds such as amides are solids at room temperature and have higher boiling points than alcohols of similar molar mass .Safety And Hazards
The safety and hazards of a compound depend on its reactivity and toxicity. While specific safety information for “tert-Butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate” is not available, related compounds such as synthetic flavoring substances and adjuvants may be safely used in food in accordance with certain conditions .
Future Directions
The future directions for a compound depend on its potential applications and ongoing research. While specific future directions for “tert-Butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate” are not available, related compounds such as 2,7-Di-tert-butyl-9,9-dimethylxanthene-4,5-dicarboxylic acid are being used in the synthesis of other complex organic compounds .
properties
IUPAC Name |
tert-butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-19(2,3)23-18(22)21-14-8-13-20(15-16-21)12-7-11-17-9-5-4-6-10-17/h4-6,9-10H,7-8,11-16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVIXGGXLLSTBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)CCCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate |
Synthesis routes and methods
Procedure details
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